molecular formula C11H16O2S B12545167 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL CAS No. 671223-81-7

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL

Cat. No.: B12545167
CAS No.: 671223-81-7
M. Wt: 212.31 g/mol
InChI Key: DRSXFMUSDIJHBH-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is a sulfur-containing secondary alcohol characterized by a butan-2-ol backbone substituted with a 4-methoxyphenylsulfanyl group at the 4-position.

Properties

CAS No.

671223-81-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylbutan-2-ol

InChI

InChI=1S/C11H16O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

DRSXFMUSDIJHBH-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC1=CC=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-methoxyphenylthiol with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with butan-2-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding butanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL, 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL.

    Reduction: 4-(4-Methoxyphenyl)butan-2-OL.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL exerts its effects depends on its interaction with molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with various receptors and enzymes, modulating their function. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

4-[4-(Dimethylamino)phenyl]butan-2-OL

  • Structure: Replaces the sulfanyl group with a dimethylamino (-N(CH₃)₂) moiety.
  • Properties : The tertiary amine group increases hydrophilicity compared to the sulfanyl group, altering solubility and bioavailability. This compound is primarily used in synthetic chemistry, with three reported synthetic routes .
  • Biological Activity: No direct pharmacological data available, but the dimethylamino group may confer distinct receptor-binding profiles compared to sulfur-containing analogs.

4-(Methylsulfanyl)butan-2-one

  • Structure : Ketone derivative lacking the hydroxyl group at C2.
  • Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets reliant on polar interactions .
  • Biological Activity: Not explicitly studied, but ketone analogs of alcohols often exhibit altered metabolic stability and potency.

Pharmacological Comparisons

Herbicidal Activity

Compounds bearing 4-methoxyphenyl or related aromatic substituents (e.g., 4-chlorobenzyl, 3,4,5-trimethoxyphenyl) were tested against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). Key findings include:

  • Para-substituted analogs (e.g., 4-methoxyphenyl) demonstrated moderate herbicidal activity against rape (inhibition rates: 40–60%) but weak activity against barnyard grass (<20%) .
  • Electron-withdrawing groups (e.g., 4-trifluoromethylphenyl) showed reduced efficacy compared to electron-donating groups like 4-methoxyphenyl .
Table 1: Herbicidal Activity of Aromatic Substituted Compounds
Substituent (R) Inhibition Rate (Rape) Inhibition Rate (Barnyard Grass)
4-Methoxyphenyl 55–60% 10–15%
4-Chlorobenzyl 45–50% 5–10%
3,4,5-Trimethoxyphenyl 50–55% 10–12%
4-Trifluoromethylphenyl 30–35% <5%

Data derived from screening assays .

Anti-Inflammatory and Analgesic Activity

Thiazole derivatives with 4-methoxyphenyl substituents, such as THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one), demonstrated superior gastrointestinal safety profiles compared to standard NSAIDs:

  • Ulcer Index : THPA6 showed the lowest ulcer index (0.58 ± 0.08) among tested compounds, ~33% of diclofenac (1.70 ± 0.39) and aspirin (1.96 ± 0.15) .
  • Structure-Activity Relationship : Para-substituted compounds generally exhibited lower ulcer indices than meta-substituted analogs, highlighting the importance of substituent positioning .

Cardioprotective Activity

The thiazole-containing compound N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide outperformed reference drugs (Levocarnitine and Mildronate) in mitigating hypoxia-induced smooth muscle contraction. This suggests that heterocyclic systems (e.g., thiazole) enhance cardioprotective efficacy compared to simpler sulfanyl-alcohol scaffolds .

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